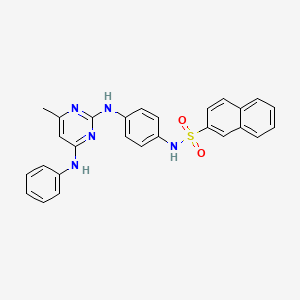![molecular formula C25H30ClN3O5S B11242818 [4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]{1-[(4-chlorobenzyl)sulfonyl]piperidin-3-yl}methanone](/img/structure/B11242818.png)
[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]{1-[(4-chlorobenzyl)sulfonyl]piperidin-3-yl}methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-{1-[(4-chlorophenyl)methanesulfonyl]piperidine-3-carbonyl}piperazine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzodioxole moiety, a chlorophenyl group, and a piperidine-piperazine framework, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{1-[(4-chlorophenyl)methanesulfonyl]piperidine-3-carbonyl}piperazine typically involves multiple steps, starting with the preparation of the benzodioxole and chlorophenyl intermediates. These intermediates are then subjected to various coupling reactions to form the final product. Common synthetic routes include:
Palladium-catalyzed C-N cross-coupling reactions: These reactions are often employed to couple the benzodioxole moiety with the piperidine-piperazine framework.
Sulfonylation reactions:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-{1-[(4-chlorophenyl)methanesulfonyl]piperidine-3-carbonyl}piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzodioxole and chlorophenyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogenation catalysts, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-{1-[(4-chlorophenyl)methanesulfonyl]piperidine-3-carbonyl}piperazine has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{1-[(4-chlorophenyl)methanesulfonyl]piperidine-3-carbonyl}piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity and influencing cellular processes.
Inhibiting or activating signaling pathways: Affecting gene expression and protein synthesis.
Inducing apoptosis or cell cycle arrest: Particularly in cancer cells, leading to reduced tumor growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol
- 1-(1,3-Benzodioxol-5-yl)-2-bromopropan-1-one
- (2R)-1-(1,3-Benzodioxol-5-yl)-2-propanol
Uniqueness
1-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-{1-[(4-chlorophenyl)methanesulfonyl]piperidine-3-carbonyl}piperazine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C25H30ClN3O5S |
|---|---|
Poids moléculaire |
520.0 g/mol |
Nom IUPAC |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-[1-[(4-chlorophenyl)methylsulfonyl]piperidin-3-yl]methanone |
InChI |
InChI=1S/C25H30ClN3O5S/c26-22-6-3-19(4-7-22)17-35(31,32)29-9-1-2-21(16-29)25(30)28-12-10-27(11-13-28)15-20-5-8-23-24(14-20)34-18-33-23/h3-8,14,21H,1-2,9-13,15-18H2 |
Clé InChI |
KVUQMEWVDFNNTQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CN(C1)S(=O)(=O)CC2=CC=C(C=C2)Cl)C(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-[3-(4-chlorophenyl)-6-(4-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone](/img/structure/B11242739.png)
![N-allyl-N'-(5,5-dioxido-2-phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)ethanediamide](/img/structure/B11242743.png)
![1,1'-[6-(3,4-dimethoxyphenyl)-3-ethyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone](/img/structure/B11242749.png)
![4-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino)benzenesulfonamide](/img/structure/B11242758.png)


![N-(2-chlorophenyl)-2-[3-(4-methylphenyl)-5-[(2-methylpropanoyl)amino]-6-oxopyridazin-1(6H)-yl]butanamide](/img/structure/B11242794.png)
![4-(methylsulfonyl)-N-[2-(propan-2-yl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11242800.png)

![N-(4-{[4-Methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)-3-phenylpropanamide](/img/structure/B11242807.png)

![4-fluoro-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide](/img/structure/B11242822.png)
![N-Benzyl-2-({2-oxo-1-[(pyridin-3-YL)methyl]-1H,2H,5H,6H,7H-cyclopenta[D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B11242823.png)
![N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)pentanamide](/img/structure/B11242828.png)
